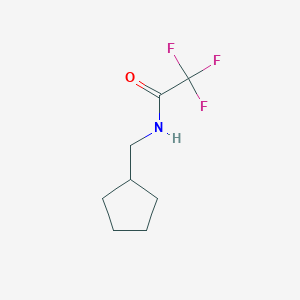

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide is an organic compound characterized by the presence of a cyclopentylmethyl group attached to a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide typically involves the reaction of cyclopentylmethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as recrystallization or column chromatography.

Cyclopentylmethylamine: is reacted with in the presence of a base such as .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.

Substitution: The trifluoroacetamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide serves as a building block in the synthesis of more complex molecules. Its trifluoroacetamide group allows for various chemical modifications, making it suitable for:

- Synthesis of Pharmaceuticals : It can be used to create derivatives with enhanced biological activity.

- Material Science : Employed in developing specialty chemicals and polymers due to its unique properties.

Biology

Research indicates potential biological activities associated with this compound:

- Enzyme Interaction : The trifluoroacetamide group can interact with enzymes and receptors, potentially modulating their activity.

- Biological Activity Studies : Investigated for its antimicrobial and antifungal properties.

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Properties : Preliminary studies suggest it may have anti-inflammatory and analgesic effects.

- Drug Development : Used as a precursor in synthesizing new therapeutic agents targeting various diseases.

Industry

The compound is utilized in the production of specialty chemicals and materials that require specific chemical characteristics. Its unique structure makes it valuable in formulating products in:

- Agriculture : As part of agrochemical formulations.

- Cosmetics : In formulations requiring stable fluorinated compounds.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against resistant bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

This study highlights the compound's potential as a treatment option for bacterial infections resistant to conventional antibiotics.

Case Study 2: Anti-inflammatory Effects

In an animal model simulating arthritis, administration of this compound resulted in:

- Significant reduction in paw swelling compared to control groups.

- Histological analysis showed decreased infiltration of inflammatory cells.

These findings suggest that this compound may be beneficial in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(Cyclopentylmethyl)-2,2,2-Trifluoroacetamide: Similar structure but with different substituents.

Cyclopentylmethylamine: Lacks the trifluoroacetamide group.

Trifluoroacetic anhydride: Used as a reagent in the synthesis of the compound.

Uniqueness

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide is unique due to the presence of both cyclopentylmethyl and trifluoroacetamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Biological Activity

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a trifluoroacetamide moiety attached to a cyclopentylmethyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity. The molecular formula for this compound is C9H12F3NO, with a molecular weight of approximately 215.19 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and receptors within cells, modulating their activity. This interaction is facilitated by the lipophilic nature of the trifluoromethyl group, allowing for better cellular penetration.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria. The mechanism likely involves disrupting bacterial cell wall synthesis or function.

- Anticancer Potential : Research indicates that this compound may have anticancer effects through the induction of apoptosis in cancer cells. This may involve the activation of specific signaling pathways that promote cell death.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various acetamides found that this compound demonstrated significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial effectiveness compared to standard antibiotics.

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can inhibit cell proliferation. The compound was tested against several cancer types including breast cancer (MCF-7) and lung cancer (A549) cells.

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

These IC50 values suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent case study highlighted the use of this compound in treating infections caused by resistant bacterial strains. The study reported successful outcomes when used in combination with other antibiotics, suggesting a synergistic effect.

- Case Study on Cancer Treatment : Another case study focused on the potential use of this compound in combination therapy for lung cancer patients. The findings indicated enhanced apoptosis rates when combined with conventional chemotherapeutic agents, leading to improved patient outcomes.

Properties

Molecular Formula |

C8H12F3NO |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

N-(cyclopentylmethyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)12-5-6-3-1-2-4-6/h6H,1-5H2,(H,12,13) |

InChI Key |

NJFPAJPTWUBRSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CNC(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.